

physical properties of 3-Bromo-1-methylpyrrolidine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromo-1-methylpyrrolidine

Cat. No.: B177663

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **3-Bromo-1-methylpyrrolidine**

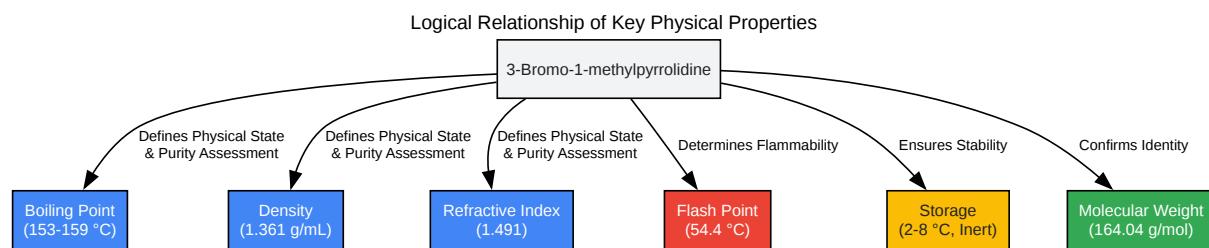
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **3-Bromo-1-methylpyrrolidine**, an important intermediate in pharmaceutical synthesis. The information is compiled from various chemical data sources and presented in a structured format for ease of reference and comparison. This document also outlines the standard experimental methodologies for determining these properties and includes logical diagrams to illustrate key relationships and workflows.

Core Physical and Chemical Properties

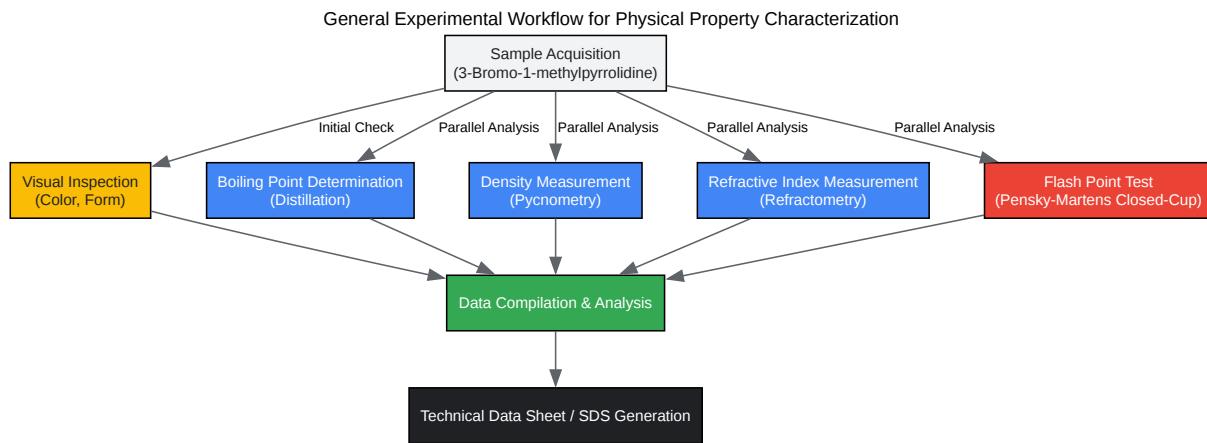
3-Bromo-1-methylpyrrolidine is a heterocyclic compound with the molecular formula $C_5H_{10}BrN$.^{[1][2][3]} It is typically encountered as a liquid at room temperature, with a color ranging from yellow to brown.^{[3][4][5]}

Quantitative Data Summary


The key physical properties of **3-Bromo-1-methylpyrrolidine** are summarized in the table below. This data is essential for its handling, storage, and application in synthetic chemistry.

Property	Value	Conditions
Molecular Formula	$C_5H_{10}BrN$	-
Molecular Weight	164.04 g/mol	-
Appearance	Liquid	Ambient
Color	Yellow to brown	-
Boiling Point	153-159 °C	Atmospheric Pressure
Density	1.361 g/mL	at 25 °C
Refractive Index (n_D)	1.491	at 20 °C
Flash Point	54.4 °C (129.9 °F)	Closed Cup
pKa (Predicted)	8.53 ± 0.40	-
Storage Temperature	2-8 °C	Inert Atmosphere, Moisture Sensitive

[Data sourced from Sigma-Aldrich, Fisher Scientific, and ChemicalBook.][1][2][3][4][5]


Visualization of Properties and Experimental Workflow

To better understand the relationships between the physical properties and the process of their characterization, the following diagrams are provided.

[Click to download full resolution via product page](#)

Caption: Logical relationships of **3-Bromo-1-methylpyrrolidine**'s properties.

[Click to download full resolution via product page](#)

Caption: Workflow for physical property characterization of a liquid chemical.

Experimental Protocols

While specific experimental reports for **3-Bromo-1-methylpyrrolidine** are proprietary to manufacturers, the following sections describe the standard, universally accepted methodologies for determining the physical properties listed above.

Determination of Boiling Point (Distillation)

The boiling point range is determined by atmospheric distillation, following a method analogous to OECD Test Guideline 103.

- Apparatus: A standard distillation apparatus is used, consisting of a round-bottom flask, a condenser, a thermometer placed to measure the vapor temperature, and a receiving flask.

- Procedure:
 - A sample of **3-Bromo-1-methylpyrrolidine** is placed in the distillation flask with boiling chips.
 - The apparatus is assembled, and the sample is heated gently.
 - The temperature is recorded at the point when the first drop of distillate falls into the condenser (initial boiling point) and continues until the last of the liquid evaporates (final boiling point).
 - The observed boiling point is corrected to standard atmospheric pressure (101.325 kPa) if the measurement is made at a different pressure.

Determination of Density (Pycnometry)

The density is measured using a pycnometer or a digital density meter, based on Archimedes' principle. This method is aligned with OECD Test Guideline 109.

- Apparatus: A calibrated pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it) and a precision balance (± 0.1 mg).
- Procedure:
 - The empty pycnometer is weighed.
 - It is then filled with the sample liquid (**3-Bromo-1-methylpyrrolidine**), ensuring no air bubbles are present, and thermostatted to a specific temperature (e.g., 25 °C).
 - The exterior is cleaned and dried, and the filled pycnometer is weighed.
 - The procedure is repeated with a reference substance of known density (e.g., distilled water).
 - The density of the sample is calculated from the weights and the known density of the reference substance.

Determination of Refractive Index (Refractometry)

The refractive index is measured using a refractometer, typically an Abbé refractometer.

- Apparatus: An Abbé refractometer with a circulating water bath for temperature control and a sodium lamp (D-line, 589 nm) as the light source.
- Procedure:
 - The refractometer prisms are cleaned and calibrated using a standard of known refractive index.
 - A few drops of the **3-Bromo-1-methylpyrrolidine** sample are placed on the lower prism.
 - The prisms are closed, and the sample is allowed to equilibrate to the desired temperature (20 °C).
 - The light source is positioned, and the control knobs are adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
 - The refractive index is read directly from the instrument's scale.

Determination of Flash Point (Closed-Cup Method)

The flash point is determined using a closed-cup tester, such as the Pensky-Martens apparatus, in accordance with standard methods like ASTM D93.

- Apparatus: A Pensky-Martens closed-cup flash tester, which consists of a brass test cup with a lid, a stirring mechanism, and a means of applying an ignition source.
- Procedure:
 - The sample is placed into the test cup up to a specified mark.
 - The lid is secured, and the sample is heated at a slow, constant rate while being stirred.
 - At regular temperature intervals, the ignition source (a small flame) is dipped into the vapor space above the liquid.

- The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a brief flash.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Bromo-1-methylpyrrolidine 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. Page loading... [wap.guidechem.com]
- 4. 3-Bromo-1-Methyl-pyrrolidine Three Chongqing Chemdad Co. , Ltd [chemdad.com]
- 5. 3-溴-1-甲基吡咯烷 | 10603-45-9 [m.chemicalbook.com]
- To cite this document: BenchChem. [physical properties of 3-Bromo-1-methylpyrrolidine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b177663#physical-properties-of-3-bromo-1-methylpyrrolidine\]](https://www.benchchem.com/product/b177663#physical-properties-of-3-bromo-1-methylpyrrolidine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com